3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is an organic compound with a complex structure that features both fluorinated aromatic rings and a sulfonyl-substituted tetrahydroquinoline moiety. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of fluorine atoms can influence the biological activity and metabolic stability of the compound, making it a valuable entity for further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: : This step may involve the cyclization of aniline derivatives under acidic or basic conditions to form the tetrahydroquinoline structure.
Introduction of the Sulfonyl Group: : The tetrahydroquinoline core is then subjected to sulfonylation using reagents such as sulfonyl chlorides or sulfones under appropriate conditions (e.g., in the presence of a base like triethylamine).
Fluorination: : The aromatic ring is selectively fluorinated using reagents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Amide Bond Formation: : The final step involves coupling the fluorinated sulfonyl tetrahydroquinoline with a benzoyl chloride to form the amide bond, typically using coupling reagents like EDCI/HOBt under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic steps with optimizations to improve yield and reduce cost. Continuous flow chemistry and automation might be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: : The presence of the sulfonyl group makes the compound susceptible to reduction reactions, potentially leading to desulfonylation.
Substitution: : Both the fluorinated aromatic rings and the sulfonyl group allow for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under basic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions will vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a range of applications across various scientific fields:
Chemistry: : Serves as a versatile building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: : The compound’s structure makes it a potential candidate for studying enzyme inhibition and receptor binding due to its unique combination of aromatic and sulfonyl groups.
Medicine: : Investigated for its potential as a drug scaffold, particularly in the development of anti-inflammatory, anti-cancer, and antiviral agents.
Industry: : Used in the synthesis of advanced materials, including polymers and agrochemicals, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is likely related to its ability to interact with specific molecular targets:
Molecular Targets: : Potential targets include various enzymes and receptors involved in metabolic pathways, where the compound may act as an inhibitor or modulator.
Pathways Involved: : The compound may influence signaling pathways by binding to key proteins, altering their function and downstream effects.
Comparison with Similar Compounds
Comparing 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide with similar compounds highlights its unique features:
Fluorinated Benzamides: : Similar compounds with different substitution patterns on the aromatic ring. The fluorination can significantly impact the compound’s biological activity.
Tetrahydroquinoline Derivatives: : The combination of the tetrahydroquinoline core with a sulfonyl group is relatively rare, making this compound unique in its class.
Some similar compounds include:
3,4-difluorobenzamide
1-propane-1-sulfonyl-tetrahydroquinoline
N-(quinolin-7-yl)benzamide
Each of these compounds may share some structural features with the target compound but will exhibit different properties and activities due to their specific functional groups and substitution patterns.
There you have it—a detailed look at this compound. If there's anything more specific you'd like to dive into, just let me know.
Properties
IUPAC Name |
3,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-2-10-27(25,26)23-9-3-4-13-5-7-15(12-18(13)23)22-19(24)14-6-8-16(20)17(21)11-14/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXMEJGZTRZUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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